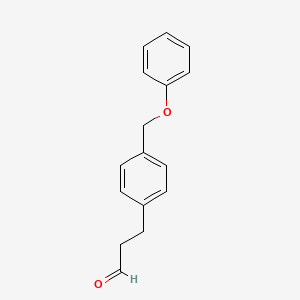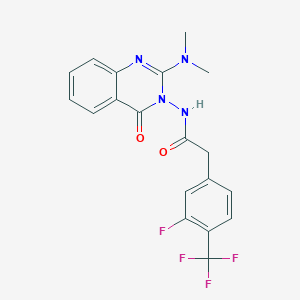
Azetidine, 1-(1-oxo-9-octadecenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1-(1-oxo-9-octadecenyl)- is a chemical compound with the molecular formula C21H39NO and a molecular weight of 321.54 g/mol . It features a four-membered azetidine ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability . This compound is also known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1-(1-oxo-9-octadecenyl)- typically involves the reaction of azetidine with 1-oxo-9-octadecenyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of azetidine, 1-(1-oxo-9-octadecenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine, 1-(1-oxo-9-octadecenyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
Azetidine, 1-(1-oxo-9-octadecenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of azetidine, 1-(1-oxo-9-octadecenyl)- involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
Azetidine, 1-(1-oxo-9-octadecenyl)- can be compared with other similar compounds, such as aziridines and pyrrolidines:
Aziridines: Three-membered ring compounds with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered ring compounds with lower ring strain and different reactivity profiles.
The uniqueness of azetidine, 1-(1-oxo-9-octadecenyl)- lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
56667-16-4 |
|---|---|
Molekularformel |
C21H39NO |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
1-(azetidin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-22/h9-10H,2-8,11-20H2,1H3 |
InChI-Schlüssel |
MFOQOSVAYUFOMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)

![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)


![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
